
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO5S and a molecular weight of 326.375 g/mol . It is known for its unique structure, which includes an anthracene backbone with sulfonate and ketone functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate typically involves the sulfonation of 9,10-dihydro-9,10-dioxoanthracene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the anthracene ring.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-1,9,10-triol .
科学研究应用
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies involving cellular processes and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group enhances its solubility and facilitates its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
- N’- (9,10-dioxo-9,10-dihydro-anthracen-1-yl)-diazenium, tetrafluoroborate
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
- 9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde
- N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)butanamide
Uniqueness
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in water and ability to participate in a wide range of chemical reactions make it particularly valuable in research and industrial applications .
属性
CAS 编号 |
30845-78-4 |
|---|---|
分子式 |
C14H8KO5S |
分子量 |
327.38 g/mol |
IUPAC 名称 |
potassium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19); |
InChI 键 |
YKHSDQDRVMUJGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[K] |
Key on ui other cas no. |
38641-06-4 30845-78-4 |
相关CAS编号 |
30637-95-7 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


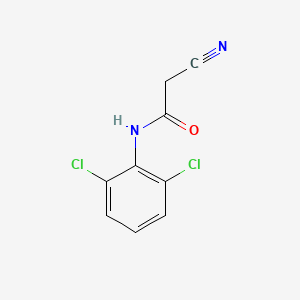
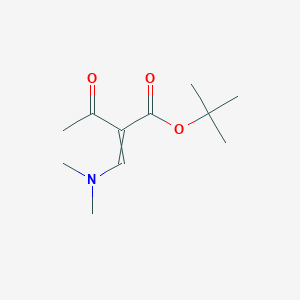
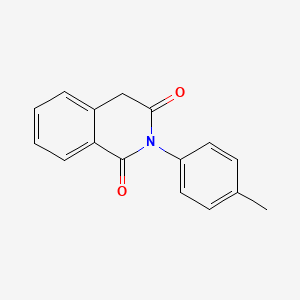
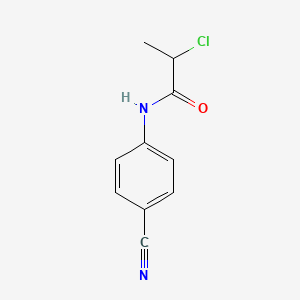
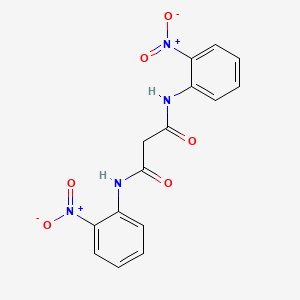
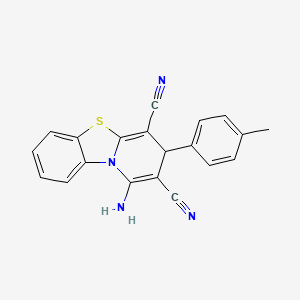
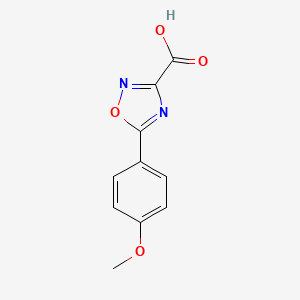


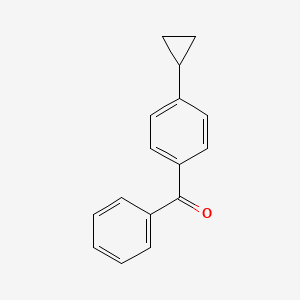
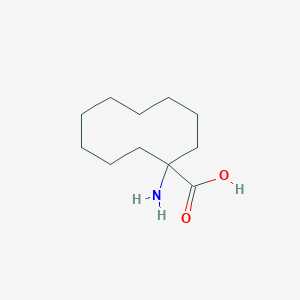
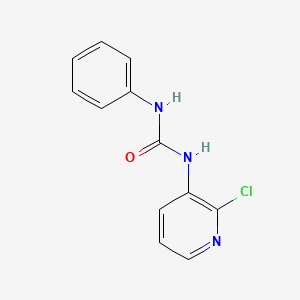
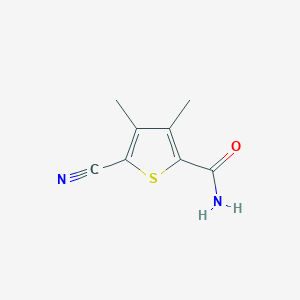
![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
